
4,4'-Dinitro-cis-stilbene-2,2'-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-dinitro-cis-stilbene-2,2'-disulfonic acid is a 4,4'-dinitrostilbene-2,2'-disulfonic acid.
Applications De Recherche Scientifique
Solubility Studies and Recovery Processes
The solubility of DNS has been a subject of study due to its significance in recovery and purification processes during its production. Investigations into the effects of pH, temperature, and ionic strength on the solubility of DNS have led to the development of new processes for recovering more DNS and related compounds during their production. In addition, a novel purification method has been formulated, achieving over 99% purity of related compounds (Peng et al., 2011).
Waste Recycling for Paramycin Production
An innovative approach involves utilizing DNS wastewater, a byproduct from DNS production facilities, to produce paramycin, an antitubercular agent. This method not only addresses environmental concerns associated with DNS wastewater but also offers a potentially profitable recycling strategy (Peng et al., 2010).
Catalytic Reduction and Industrial Applications
Supported nano-sized gold catalysts have shown promise in the chemoselective reduction of DNS, providing a clean and efficient synthetic approach for the production of amino-substituted stilbene sulfonic acids, crucial in various industrial applications (Peng et al., 2011).
Interaction with Biological Channels
Studies have revealed that DNS and its derivatives can interact with specific biological channels, such as the sarcoplasmic reticulum anion channel in rabbit skeletal muscle. This interaction involves blocking the channel in a voltage-dependent manner, providing insights into the biological interactions of these compounds and their potential applications in biomedical research (Laver & Bradley, 2006).
Photocatalytic Degradation and Environmental Applications
DNS has been studied in the context of photocatalytic degradation processes, especially concerning environmental cleanup and treatment of industrial effluents. These studies offer valuable insights into the degradation pathways and the potential application of photocatalytic processes in managing pollutants (Rao & Venkateswarlu, 2008).
Contributions to Fluorescent Brighteners
Research has been conducted on the synthesis and application of DNS derivatives as fluorescent brighteners, particularly for textiles. This research includes the development of novel compounds and the evaluation of their performance in terms of light fastness and whiteness measurements, highlighting the chemical's role in the textile industry (Hussain et al., 2010).
Propriétés
| 78333-24-1 | |
Formule moléculaire |
C14H10N2O10S2 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
5-nitro-2-[(Z)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1- |
Clé InChI |
UETHPMGVZHBAFB-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C\C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


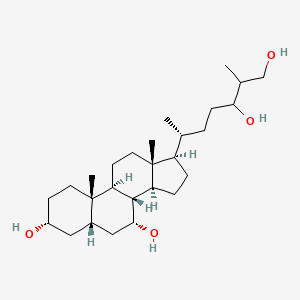

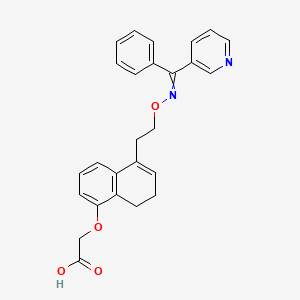
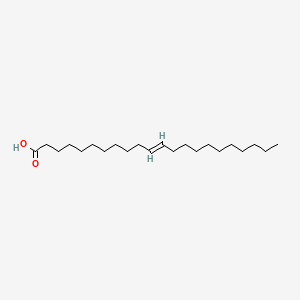

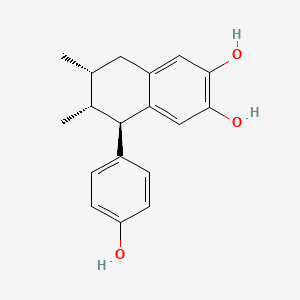
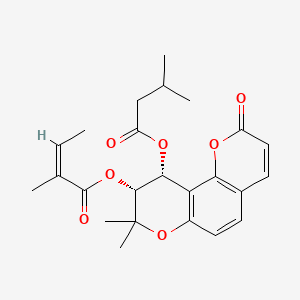

![2-[(1S,9E,11S,13S,14R,17S,25Z,27S,30R,33S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1240497.png)
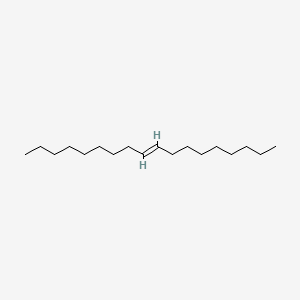
![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)



